molecular formula C4H3I2N3 B1589470 4,6-Diiodopyrimidin-5-amine CAS No. 454685-58-6

4,6-Diiodopyrimidin-5-amine

Cat. No.: B1589470
CAS No.: 454685-58-6
M. Wt: 346.9 g/mol
InChI Key: YKCUYWBKUSVPSM-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, primarily due to its widespread presence in biologically crucial molecules. gsconlinepress.comnih.gov As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine structure is integral to the very blueprint of life. gsconlinepress.comrroij.com This inherent biological relevance has made pyrimidine and its derivatives a subject of intense study and a privileged scaffold in medicinal chemistry. mdpi.comwjahr.com

The therapeutic applications of pyrimidine-based compounds are vast and varied, encompassing treatments for a wide range of diseases. gsconlinepress.commdpi.com They are found in drugs with anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. gsconlinepress.comwjahr.com The versatility of the pyrimidine core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of drug candidates to achieve desired potency and selectivity. rroij.com

In organic synthesis, pyrimidines serve as valuable starting materials for the construction of more complex heterocyclic systems. gsconlinepress.com Their electron-deficient nature, a result of the two nitrogen atoms in the ring, influences their reactivity and makes them key intermediates in the synthesis of a diverse array of chemical entities. beilstein-journals.org

Overview of Halogenated Pyrimidines as Synthetic Intermediates

Halogenated pyrimidines are particularly important as synthetic intermediates due to the reactivity of the carbon-halogen bond. beilstein-journals.org The presence of halogen atoms on the electron-deficient pyrimidine ring renders the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgresearchgate.net This reactivity allows for the regioselective introduction of a wide variety of functional groups, a critical aspect in the construction of compound libraries for drug discovery. beilstein-journals.org

The nature of the halogen atom influences the reactivity, with iodine being a particularly useful substituent. The C-I bond is weaker and the iodide ion is a better leaving group compared to other halogens, which can facilitate substitution reactions. Furthermore, iodo-substituted heterocycles are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. rsc.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

4,6-Diiodopyrimidin-5-amine, with its two iodine atoms and an activating amino group, is a prime example of a halogenated pyrimidine poised for synthetic elaboration. The iodine atoms at positions 4 and 6 can be selectively replaced, making it a valuable precursor for a range of substituted pyrimidines. For instance, research has shown that 4,6-diiodopyrimidine (B10583) can react with di-2-pyridylmethane to form new ligands for coordination chemistry. publish.csiro.au This highlights the utility of such diiodo-pyrimidines in creating structurally diverse molecules.

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 454685-58-6 scisupplies.eu001chemical.com
Molecular Formula C4H3I2N3 001chemical.com
Molecular Weight 346.90 g/mol 001chemical.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diiodopyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3I2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCUYWBKUSVPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3I2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473304
Record name 4,6-diiodopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454685-58-6
Record name 4,6-diiodopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Diiodopyrimidin 5 Amine

Direct Iodination Approaches

Direct iodination involves the introduction of iodine atoms onto the pyrimidine (B1678525) ring of a pre-formed aminopyrimidine, typically 5-aminopyrimidine (B1217817). This method leverages the principles of electrophilic aromatic substitution, where the existing amino group activates the ring, directing the incoming electrophiles.

The direct iodination of aromatic systems with elemental iodine (I₂) is often challenging due to the low electrophilicity of iodine and the formation of hydroiodic acid (HI), which can inhibit the reaction. derpharmachemica.comacsgcipr.org To overcome this, iodination is almost always performed in the presence of an oxidizing agent. The role of the oxidant is to convert molecular iodine into a more potent electrophilic species, often represented as I⁺. derpharmachemica.comacsgcipr.org

Commonly employed oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), sodium hypochlorite (B82951) (NaOCl), and silver salts like silver nitrate (B79036) (AgNO₃). nih.gov For instance, the synthesis of the analogous compound 2-amino-4,6-diiodopyrimidine (B1602628) can be achieved by treating 2-aminopyrimidine (B69317) with elemental iodine in the presence of H₂O₂ or NaOCl. This method is advantageous as it uses readily available and inexpensive reagents. Other systems, such as iodine with silver nitrate or N-Iodosuccinimide (NIS), have also proven effective for the iodination of various pyrimidine derivatives. researchgate.netorganic-chemistry.org

Table 1: Reagent Systems for Electrophilic Iodination of Pyrimidines

Iodinating Agent Oxidant/Catalyst Key Features
Iodine (I₂) Hydrogen Peroxide (H₂O₂) / Sodium Hypochlorite (NaOCl) Generates electrophilic iodine in situ; suitable for activated rings.
Iodine (I₂) Silver Nitrate (AgNO₃) Effective, often used in solvent-free or eco-friendly conditions. nih.gov
N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA) Mild conditions, high yields, and short reaction times for electron-rich aromatics. organic-chemistry.org
Iodine (I₂) Potassium Persulfate (K₂S₂O₈) Used in tandem reactions for cyclization followed by iodination. acs.org

The key to the successful synthesis of 4,6-diiodopyrimidin-5-amine via direct iodination is controlling the regioselectivity. The amino group at the C5 position of the pyrimidine ring is an activating group, directing electrophilic substitution to the ortho positions, which are C4 and C6. This inherent electronic preference makes 5-aminopyrimidine a suitable precursor for obtaining the desired 4,6-disubstituted product.

However, careful optimization of reaction conditions is crucial to maximize the yield of the di-iodinated product and prevent side reactions, such as over-iodination or degradation of the starting material. Key parameters to control include:

Temperature: Reactions are often run at controlled, mild temperatures to ensure selective substitution.

Solvent: The choice of solvent (aqueous or organic) can influence reagent solubility and reaction rate.

Stoichiometry: The molar ratio of the aminopyrimidine, iodine, and oxidizing agent must be carefully balanced to favor di-substitution.

Studies on related heterocyclic systems have demonstrated that high regioselectivity can be achieved, yielding exclusively the C3-halogenated products in pyrazolo[1,5-a]pyrimidines, underscoring the directing power of ring nitrogens and substituents. rsc.orgnih.gov

The direct iodination of 5-aminopyrimidine follows a classical electrophilic aromatic substitution mechanism. The process is initiated by the in situ generation of a potent electrophilic iodine species (I⁺) from molecular iodine and an oxidizing agent. derpharmachemica.com

The proposed mechanism involves the following steps:

Generation of Electrophile: The oxidizing agent (e.g., H₂O₂) reacts with I₂ to form a more reactive iodinating species, such as a hypoiodite (B1233010) intermediate or a solvated iodonium (B1229267) ion (e.g., H₂OI⁺).

Electrophilic Attack: The electron-rich pyrimidine ring, activated by the C5-amino group, attacks the electrophilic iodine species. This attack occurs preferentially at the electron-rich C4 and C6 positions, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom where the iodine has attached, restoring the aromaticity of the pyrimidine ring and yielding the iodinated product.

This process occurs twice to yield the final this compound. Control experiments in similar halogenation reactions suggest the mechanism is a non-radical pathway. acs.org

Indirect Synthetic Routes via Precursors

An alternative strategy for synthesizing this compound involves using precursors that are subsequently converted to the target molecule. This approach is particularly useful if the starting material for direct iodination is unavailable or if the direct route provides poor yields.

This indirect route would begin with a 4,6-dihydroxypyrimidine (B14393) core, which exists in tautomeric equilibrium with its pyrimidine-4,6-dione form. acs.org The logical starting material for this pathway would be 5-amino-4,6-dihydroxypyrimidine. The core of this strategy is the replacement of the two hydroxyl groups at the C4 and C6 positions with iodine atoms.

The conversion of hydroxypyrimidines to halopyrimidines is a standard transformation in heterocyclic chemistry. However, the use of iodine monochloride (ICl) or hydroiodic acid (HI) for the direct conversion of 4,6-dihydroxypyrimidines to 4,6-diiodopyrimidines is not a widely reported method.

Iodine monochloride is typically employed as a reagent for electrophilic iodination on activated aromatic C-H bonds, such as the C5 position in pyrimidines, rather than for the nucleophilic substitution of hydroxyl groups. The common and well-established method for converting hydroxypyrimidines to their corresponding chloro derivatives involves reagents like phosphorus oxychloride (POCl₃). nih.gov These resulting chloro-substituted pyrimidines are versatile intermediates that can undergo subsequent nucleophilic substitution reactions. For instance, 4,6-dichloropyrimidine (B16783) is a known precursor for synthesizing other 4,6-disubstituted pyrimidines. publish.csiro.au

While HI can be used in certain substitution reactions, its application for the direct, high-yield conversion of 4,6-dihydroxypyrimidines to their diiodo analogues appears to be limited in the literature, likely due to the low reactivity of the hydroxyl groups and potential side reactions under strongly acidic conditions. The more feasible, albeit multi-step, pathway would likely involve an initial conversion to a more reactive intermediate, such as a 4,6-dichloropyrimidine, followed by a halogen exchange reaction (Finkelstein reaction) to introduce the iodo substituents.

Nucleophilic Substitution Strategies

The primary route to introduce iodo-groups onto the pyrimidine ring involves electrophilic iodination, a class of nucleophilic substitution. This process typically utilizes an aminopyrimidine precursor. The presence of the amino group on the pyrimidine ring activates it towards electrophilic substitution.

For the synthesis of a related compound, 2-amino-4,6-diiodopyrimidine, the direct iodination of 2-aminopyrimidine is employed. This reaction uses elemental iodine (I₂) as the iodinating agent, facilitated by an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to generate the electrophilic iodine species. Temperature control is crucial to ensure selective substitution at the desired positions without causing over-iodination or degradation of the molecule. A similar strategy can be inferred for the synthesis of this compound, starting from 5-aminopyrimidine. Another potential method involves the use of N-iodosuccinimide (NIS) in a solvent such as acetic acid.

Precursor Synthesis via Condensation Reactions (e.g., Diethyl Malonate with Guanidine)

The foundational pyrimidine ring system is often constructed via condensation reactions. A classic and well-documented method involves the reaction of a 1,3-dicarbonyl compound, or its surrogate, with a molecule containing an N-C-N fragment, such as guanidine, urea, or amidine. mdpi.comnih.gov

To synthesize the necessary aminopyrimidine precursor, a common route starts with the condensation of diethyl malonate with guanidine. google.comgoogle.com This reaction is typically carried out under basic conditions, often using sodium ethoxide in ethanol. nih.gov The initial cyclization leads to the formation of 2-amino-4,6-dihydroxypyrimidine (B16511). google.com This dihydroxy intermediate serves as a crucial building block which can then be subjected to halogenation reactions to introduce the desired chloro or iodo substituents. Several variations on this condensation reaction exist, with optimizations in reaction conditions having a significant impact on the yield and purity of the resulting dihydroxypyrimidine precursor, especially in larger-scale syntheses. nih.gov

Comparative Analysis with Analogous Halopyrimidine Syntheses

Understanding the synthesis of this compound is enhanced by comparing it to the production of analogous halopyrimidines, particularly its chlorinated counterpart.

Comparison with 4,6-Dichloropyrimidine Synthesis Methodologies

The synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine is a well-established industrial process. chemicalbook.com This conversion provides a useful benchmark for evaluating the synthesis of the diiodo derivative.

A predominant method for converting dihydroxypyrimidines to their corresponding dichlorinated forms is the Vilsmeier-Haack reaction. mdpi.comresearchgate.net The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), serves as an efficient chlorinating and formylating agent. ijpcbs.comsmolecule.com In the context of dichloropyrimidine synthesis, 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride, which acts as both the reagent and the solvent, to replace the hydroxyl groups with chlorine atoms. mdpi.comchemicalbook.com An optimized procedure using the Vilsmeier-Haack-Arnold reagent has been developed to convert 2-amino-4,6-dihydroxypyrimidine analogs into 2-amino-4,6-dichloropyrimidines in high yields. nih.gov

The synthetic pathways for diiodo- and dichloropyrimidines diverge significantly in their choice of reagents and conditions, even when starting from a similar pyrimidine core. The key differences lie in the halogenating agent and the medium required for the reaction.

Aspect4,6-Diiodopyrimidine (B10583) Synthesis (Inferred)4,6-Dichloropyrimidine Synthesis
Starting MaterialAminodihydroxypyrimidine or Aminopyrimidine Dihydroxypyrimidine or Diaminopyrimidine mdpi.comchemicalbook.com
Halogenating AgentIodine (I₂) with an oxidant (e.g., H₂O₂) or N-Iodosuccinimide (NIS) Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) smolecule.com
Reaction MediumAqueous or organic solvents (e.g., Acetic Acid) POCl₃ often serves as both reagent and solvent
Acid-Trapping AgentNot typically required Sometimes used (e.g., Triethylamine, N,N-dimethylaniline) to neutralize HCl byproduct

The efficiency of a synthetic route is critically judged by its yield and the purity of the final product. The synthesis of 4,6-dichloropyrimidine is highly optimized, often resulting in excellent yields and high purity. In contrast, the synthesis of diiodo-analogues can be more variable.

CompoundReported YieldReported PurityReference
4,6-Dichloropyrimidine86.4% - ~100%99.4% chemicalbook.com
5-Substituted 2-amino-4,6-dichloropyrimidines69% - 87%Confirmed by 1H NMR, 13C NMR, MS, and Elemental Analysis nih.gov
4,6-bis(di-2-pyridylmethyl)pyrimidine (from 4,6-diiodopyrimidine)48%Characterized by NMR and X-ray crystallography publish.csiro.auresearchgate.net

The data indicates that chlorination reactions using reagents like POCl₃ are robust and high-yielding. chemicalbook.com For instance, converting 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine can achieve yields approaching 100%. chemicalbook.com Similarly, the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines also proceeds with high yields, generally between 69% and 87%. nih.gov While direct yield data for this compound is scarce in the reviewed literature, related syntheses involving 4,6-diiodopyrimidine as an intermediate show more moderate yields, such as the 48% yield reported in the synthesis of a derivative ligand. publish.csiro.auresearchgate.net This suggests that the introduction of iodine can be less efficient than chlorination, potentially due to factors like the reactivity of the iodinating species and the stability of the intermediates.

Advanced Synthetic Strategies

The construction of the this compound molecule can be efficiently achieved through the strategic use of symmetrically substituted pyrimidine precursors. This method focuses on first establishing a symmetrically halogenated or hydroxylated pyrimidine core, which is then further functionalized to introduce the amino group at the C5 position and subsequently the iodine atoms at the C4 and C6 positions.

Preparation of Symmetrically Disubstituted Pyrimidines as Precursors

The synthesis of symmetrically disubstituted pyrimidines, such as 4,6-dichloropyrimidine or 4,6-dihydroxypyrimidine, serves as a foundational step in the pathway to this compound. These precursors provide a stable and reactive scaffold for subsequent chemical modifications.

One common route to a symmetrically disubstituted precursor begins with readily available starting materials like malonates and formamide (B127407). The reaction of a malonate with formamide in the presence of an alkali metal alkoxide at an elevated temperature can produce 4,6-dihydroxypyrimidine. google.com This dihydroxy derivative can then be converted to the corresponding 4,6-dichloropyrimidine. A well-established method for this chlorination involves the use of phosphorus oxychloride (POCl₃). chemicalbook.com For instance, 4,6-dihydroxypyrimidine can be treated with POCl₃, often in the presence of a tertiary amine like 2-methyl-5-ethyl-pyridine, to yield 4,6-dichloropyrimidine with high efficiency. chemicalbook.com

Alternatively, 4,6-diaminopyrimidine (B116622) can be used as a starting material. It can be converted to 4,6-dichloropyrimidine through a diazotization reaction followed by a Sandmeyer-type reaction. This involves treating 4,6-diaminopyrimidine with sodium nitrite (B80452) in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with cuprous chloride to introduce the chloro groups. chemicalbook.com

Once the symmetrically substituted 4,6-dihalopyrimidine is obtained, the next crucial step is the introduction of the amino group at the C5 position. This can be achieved through nitration followed by reduction. However, a more direct approach involves starting with a precursor that already contains the C5-amino functionality or a group that can be readily converted to it.

For example, the synthesis of 4,6-dichloro-5-aminopyrimidine has been documented. ontosight.ai This compound is a key symmetrically disubstituted precursor. One synthetic pathway to this intermediate involves the chlorination of 2,4,6-trihydroxy-5-substituted aminopyrimidine to yield 2,4,6-trichloro-5-aminopyrimidine, which can then be selectively reacted to afford 4,6-dichloro-5-aminopyrimidine. patsnap.comgoogle.com Another approach starts from 2,5-diamino-4,6-dihydroxypyrimidine, which can be halogenated using a phosphorus oxyhalide in the presence of a quaternary ammonium (B1175870) halide. google.com

The direct iodination of these symmetrically substituted chloro- or bromo-pyrimidine precursors to yield this compound represents the final key transformation. While direct iodination methods on pyrimidine rings are known, often employing reagents like N-iodosuccinimide (NIS) in an acidic medium, the specific conditions for the conversion of 4,6-dihalo-5-aminopyrimidine to its diiodo analogue require careful optimization to achieve high yields and avoid side reactions. scispace.com The reactivity of the starting dihalopyrimidine is influenced by the nature of the halogen atoms already present on the ring.

Below is a data table summarizing the synthesis of a key symmetrically disubstituted pyrimidine precursor, 4,6-dichloropyrimidine.

Starting MaterialReagentsConditionsProductYield (%)Purity (%)Reference
4,6-Diaminopyrimidine1. 31% HCl, NaNO₂ 2. Cu₂Cl₂, 31% HCl1. -5°C, 2h 2. 45°C, 2h4,6-Dichloropyrimidine86.499.4 chemicalbook.com
4,6-DihydroxypyrimidinePOCl₃, 2-Methyl-5-ethyl-pyridineCooling, then metered addition over 1h4,6-Dichloropyrimidine~100- chemicalbook.com

Chemical Reactivity and Derivatization of 4,6 Diiodopyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. In the case of 4,6-diiodopyrimidin-5-amine, the electron-withdrawing nature of the pyrimidine (B1678525) ring nitrogens renders the C4 and C6 positions susceptible to nucleophilic attack. The iodine atoms, being excellent leaving groups, facilitate these substitution reactions.

Substitution of Iodine Atoms with Various Nucleophiles

The two iodine atoms on the pyrimidine ring can be sequentially or simultaneously replaced by a variety of nucleophiles. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions, such as temperature and stoichiometry of the nucleophile.

Common nucleophiles employed in the SNAr reactions of dihalopyrimidines include amines, alkoxides, and thiols. For instance, the reaction of symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives with various amines, including aliphatic, cyclic, and aromatic amines, proceeds efficiently under conventional conditions. researchgate.net While direct studies on this compound are limited, the principles observed with analogous dichloro- and difluoro-pyrimidines provide valuable insights. It is anticipated that amines would readily displace the iodine atoms to furnish the corresponding 4,6-diamino- or 4-amino-6-iodo-pyrimidin-5-amine derivatives.

Similarly, alkoxides are effective nucleophiles for the substitution of halogens on the pyrimidine ring. The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with alkoxides demonstrates the feasibility of this transformation, where the formation of alkoxide ions in situ can compete with other nucleophiles present in the reaction mixture. nih.gov Thiolates, known for their high nucleophilicity, are also expected to react readily with this compound to yield the corresponding thioether derivatives. acsgcipr.org

Influence of Amino Group Activation on SNAr Reactivity

The amino group can participate in hydrogen bonding, which may influence the reaction mechanism and regioselectivity. Furthermore, the electronic nature of substituents at the 5-position in dihalopyrimidines is known to affect the regioselectivity of nucleophilic attack. For instance, in 5-substituted-2,4-dichloropyrimidines, an electron-withdrawing group at C5 directs substitution to the C4 position. scispace.com While the amino group is electron-donating, its presence between the two iodine atoms in this compound would symmetrically influence both positions, potentially leading to mixtures of mono-substituted products under controlled conditions. Computational studies on related systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that the interplay of substituents significantly impacts the reaction pathways and leaving group abilities. chemrxiv.orgchemrxiv.org

Mechanistic Investigations of SNAr Pathways

The generally accepted mechanism for SNAr reactions involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This is typically a two-step process involving the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group.

Recent computational and experimental studies have provided a more nuanced understanding of SNAr mechanisms. In some cases, the reaction may proceed through a concerted pathway where bond formation and bond cleavage occur in a single transition state, bypassing a stable Meisenheimer intermediate. chemrxiv.org The formation of pre-reactive molecular complexes, where the nucleophile and the substrate associate before the chemical transformation, has also been identified as a key factor that can facilitate the reaction. chemrxiv.org

Computational studies on the SNAr reactions of substituted pyrimidines have been instrumental in elucidating these mechanistic details. chemrxiv.orgresearchgate.netrsc.org These studies often involve the calculation of activation energies and the characterization of transition state structures. For this compound, theoretical investigations would be invaluable in predicting its reactivity with different nucleophiles and understanding the subtle electronic effects of the 5-amino group on the transition states for substitution at the C4 and C6 positions.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the derivatization of this compound. The carbon-iodine bonds are particularly well-suited for these transformations due to their high reactivity in oxidative addition to palladium(0) catalysts.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the synthesis of biaryl and heteroaryl-aryl compounds. mdpi.comnih.gov Given the presence of two C-I bonds, this compound is an excellent substrate for sequential or double Suzuki-Miyaura couplings. By carefully selecting the catalyst, ligands, base, and reaction conditions, it is possible to achieve selective mono- or diarylation.

For instance, studies on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have demonstrated that good yields can be obtained using Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.comnih.govresearchgate.net Electron-rich boronic acids were found to give better yields in these systems. mdpi.com It is expected that this compound would exhibit even greater reactivity under similar conditions, allowing for the synthesis of a diverse library of 4,6-diarylpyrimidin-5-amine derivatives.

The Heck reaction , which couples an organic halide with an alkene, provides a direct method for the alkenylation of aromatic and heteroaromatic rings. nih.govorganic-chemistry.org The reaction of this compound with various alkenes under palladium catalysis would lead to the formation of 4,6-divinyl- or 4-iodo-6-vinylpyrimidin-5-amine derivatives. These products, with their reactive vinyl groups, can serve as valuable intermediates for further synthetic transformations.

While specific examples of Suzuki and Heck reactions on this compound are not extensively documented in the readily available literature, the established reactivity of dihalopyrimidines in these transformations strongly suggests its utility as a substrate. The following tables provide hypothetical yet plausible examples of such reactions based on the known reactivity of similar compounds.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound This table is illustrative and based on the general reactivity of dihalopyrimidines in Suzuki-Miyaura coupling reactions. Specific experimental data for this compound is not available in the cited sources.

Entry Arylboronic Acid Product Catalyst Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid 4-Phenyl-6-iodopyrimidin-5-amine Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 75
2 4-Methoxyphenylboronic acid 4,6-Bis(4-methoxyphenyl)pyrimidin-5-amine Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 100 85

Table 2: Hypothetical Heck Coupling Reactions of this compound This table is illustrative and based on the general reactivity of aryl iodides in Heck coupling reactions. Specific experimental data for this compound is not available in the cited sources.

Entry Alkene Product Catalyst Base Solvent Temp (°C) Yield (%)
1 Styrene 4-Iodo-6-styrylpyrimidin-5-amine Pd(OAc)₂ Et₃N DMF 100 70
2 Methyl acrylate Methyl 3-(5-amino-6-iodopyrimidin-4-yl)acrylate Pd(PPh₃)₄ K₂CO₃ Acetonitrile 80 80

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The presence of iodine atoms at the C4 and C6 positions of the pyrimidine ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the diiodopyrimidine with various organoboron compounds, such as aryl or vinyl boronic acids. mdpi.comnih.gov The reactivity of dihalopyrimidines in Suzuki couplings is well-established, often showing regioselectivity where one halide reacts before the other, allowing for sequential, one-pot double couplings. nih.gov This enables the synthesis of unsymmetrically substituted pyrimidines.

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the diiodopyrimidine with alkenes to form substituted pyrimidines with new alkenyl side chains. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for C-C bond formation and further functionalization of the pyrimidine core. nih.govyoutube.com

Sonogashira Coupling: This involves the reaction of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst. This reaction introduces alkynyl moieties onto the pyrimidine ring, which are versatile functional groups for further transformations.

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org this compound can be coupled with a wide range of primary or secondary amines to introduce new amino substituents at the 4 and/or 6 positions. jk-sci.comorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of various amines under milder conditions. youtube.com

Reaction TypeCoupling PartnerCatalyst System (Typical)Bond FormedProduct Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)C-C4,6-Diaryl/alkenyl-pyrimidin-5-amine
Heck-MizorokiAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseC-C4,6-Dialkenyl-pyrimidin-5-amine
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C4,6-Dialkynyl-pyrimidin-5-amine
Buchwald-HartwigR¹R²NHPd₂(dba)₃, Ligand (e.g., BINAP), BaseC-NN⁴,N⁶-Disubstituted-pyrimidine-4,5,6-triamine

Transformations of the Amino Moiety

The exocyclic amino group at the C5 position exhibits reactivity characteristic of aromatic amines, although it is modulated by the electronic properties of the diiodopyrimidine ring.

The amino group of this compound can be oxidized to a nitro group, yielding 4,6-diiodo-5-nitropyrimidine. This transformation is a valuable step for introducing an electron-withdrawing group and for further synthetic manipulations. A variety of oxidizing agents can be employed for the conversion of aryl amines to nitroarenes, and these methods are applicable to aminopyrimidines. mdpi.com

Common oxidizing agents include:

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid are often used, though selectivity can be an issue, sometimes leading to the formation of azoxy compounds as byproducts.

Dimethyldioxirane (DMDO): Generated in situ from acetone (B3395972) and Oxone®, DMDO is a powerful yet often mild oxidizing agent for this transformation. researchgate.net

Hydrogen Peroxide: In the presence of certain catalysts or under specific pH conditions, hydrogen peroxide can effectively oxidize the amino group. mdpi.com

The reaction conditions, particularly solvent and temperature, can be crucial for achieving high yields and selectivity. For instance, studies on other 5-aminopyrimidines have shown that solvents like dimethyl sulfoxide (B87167) (DMSO) can promote oxidation reactions. nih.gov

Oxidizing AgentTypical ConditionsPotential Byproducts
m-CPBACH₂Cl₂, 0 °C to RTAzoxy-pyrimidine
Oxone® / AcetoneBuffered aqueous/organic solventOver-oxidation products
H₂O₂ / CatalystVaries with catalyst (e.g., peroxotungstophosphate)Nitroso-pyrimidine

This section pertains to the reduction of the nitro derivative formed in the previous step (4,6-diiodo-5-nitropyrimidine). The reduction of the nitro group regenerates an amino group, providing a synthetic route to derivatives of pyrimidine-4,5,6-triamine, assuming the iodo groups have been previously substituted. If the iodo groups are still present, the product would be 4,6-diiodopyrimidine-5-amine, the starting material.

The reduction of aromatic nitro compounds is a robust and well-documented transformation. Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Metal/Acid Reduction: Classic methods include using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). mdpi.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective for this reduction.

This reduction is a key step in synthesizing compounds with adjacent amino groups, which are precursors to various fused heterocyclic systems.

Other Significant Reaction Pathways

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. wikipedia.org In the case of this compound, the highly reactive iodo substituents can be displaced by solvent molecules under appropriate conditions, typically elevated temperatures.

Hydrolysis: When heated in an aqueous medium (often with an acid or base catalyst), the iodo groups can be replaced by hydroxyl groups to form 4,6-dihydroxy-5-aminopyrimidine.

Alcoholysis: Refluxing in an alcohol (e.g., methanol (B129727) or ethanol) can lead to the formation of the corresponding 4,6-dialkoxy-5-aminopyrimidine derivatives.

The rate of solvolysis is dependent on the solvent's nucleophilicity and the reaction temperature. The electron-deficient nature of the pyrimidine ring facilitates these nucleophilic aromatic substitution reactions.

The primary amino group at the C5 position can participate in condensation reactions with carbonyl compounds. While the Claisen-Schmidt condensation specifically describes a reaction between an aldehyde or ketone and another carbonyl compound to form an α,β-unsaturated ketone, the relevant reaction for this compound is the more general condensation of its amino group. rsc.orgwikipedia.org

The reaction of the 5-amino group with aldehydes or ketones leads to the formation of Schiff bases (or imines). This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to the final imine product. This derivatization can be used to install various substituents or to protect the amino group. The formation of Schiff bases from aminopyrimidines and various benzaldehydes is a known transformation. niscair.res.in

ReactantCatalyst (Typical)Product Type
Aldehyde (R-CHO)Acetic AcidN-(aryl/alkyl-methylene)-4,6-diiodopyrimidin-5-amine (Schiff Base)
Ketone (R-CO-R')Acetic AcidN-(aryl/alkyl-methylidene)-4,6-diiodopyrimidin-5-amine (Schiff Base)

Applications in Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Systems

The aminopyrimidine framework is a core component of numerous biologically active molecules and functional materials. 4,6-Diiodopyrimidin-5-amine serves as an ideal starting material for creating more intricate heterocyclic structures, particularly fused and polycyclic systems.

Fused heterocyclic compounds, where two or more rings share a common bond, are of immense interest due to their diverse applications. The aminopyrimidine moiety is a common precursor for such systems. For instance, aminopyrimidines can react with various reagents to construct fused rings like pyridodipyrimidines, which are tricyclic systems with four or five nitrogen atoms. nih.gov The synthesis of these polyheterocycles can be achieved through one-pot multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reagents to build complex products. rsc.org

The general strategy involves leveraging the existing aminopyrimidine core and inducing cyclization reactions to form adjacent rings. For example, the reaction of 6-aminouracil (B15529) (a related aminopyrimidine) with aldehydes and other active methylene (B1212753) compounds can lead to the formation of pyridodipyrimidine heterocycles. nih.gov The diiodo-functionality of this compound offers the potential for sequential reactions, where the amino group is first used for a cyclization reaction, followed by cross-coupling reactions at the iodine-substituted positions to add further complexity.

Table 1: Examples of Fused Heterocyclic Systems Derived from Aminopyrimidine Precursors

Fused Ring System Precursor(s) Reaction Type
Pyridodipyrimidines 6-Aminouracil, Aryl Aldehydes, Thiobarbituric Acid One-pot Multicomponent Reaction
Pyrimido[2,3-b]pyrimidines Aminopyrimidine, Cyanoacetic Acid Nucleophilic Addition & Cyclization
Pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidines Cyanamide, Pyrazole Derivatives Double Nucleophilic Attack & Cyclocondensation

This table illustrates the versatility of the aminopyrimidine core in synthesizing a variety of complex fused heterocyclic structures through different reaction pathways.

Nitrogen-containing heterocyclic compounds (N-heterocycles) are fundamental to medicinal chemistry and materials science. this compound is a valuable precursor for creating a wide array of N-heterocyclic structures. The primary amino group can act as a nucleophile to initiate ring-forming reactions.

One common approach is the cyclocondensation of the amino group with bifunctional reagents. For example, reaction with dicarbonyl compounds can lead to the formation of new fused rings. A novel synthesis concept known as regenerative cyclization uses a diamine (like the aminopyrimidine) which reacts with an amino alcohol and subsequently another component like an aldehyde to form complex N-heterocyclic systems. nih.gov Furthermore, the amino group can be acylated or aroylated, which modifies its reactivity and can be a preliminary step to further cyclization processes. connectjournals.com The presence of the two iodine atoms provides handles for subsequent modifications, allowing for the creation of a library of diverse N-heterocyclic compounds from a single starting material.

Role in Pyrimidine-Based Compound Diversification

The pyrimidine (B1678525) scaffold is a privileged structure in drug discovery. The ability to easily modify the pyrimidine core at various positions is crucial for optimizing the biological activity and physicochemical properties of drug candidates.

This compound is exceptionally well-suited for the diversification of the pyrimidine scaffold. The two carbon-iodine (C-I) bonds are prime sites for functionalization via transition-metal-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient introduction of a vast range of substituents.

Key functionalization strategies include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.

These reactions can be performed selectively, allowing for the stepwise functionalization of the 4- and 6-positions. This enables the creation of unsymmetrically substituted pyrimidines, which greatly expands the chemical space that can be explored. The amino group at the 5-position can also be modified, for instance, through acylation or by serving as a directing group for other transformations. connectjournals.com

Table 2: Cross-Coupling Reactions for Pyrimidine Functionalization

Reaction Name Reagents Type of Bond Formed Introduced Group
Suzuki Coupling R-B(OH)₂, Pd catalyst, Base C-C Aryl, Heteroaryl, Vinyl
Sonogashira Coupling R-C≡CH, Pd/Cu catalyst, Base C-C Alkynyl
Buchwald-Hartwig R₂NH, Pd catalyst, Base C-N Substituted Amine
Heck Coupling Alkene, Pd catalyst, Base C-C Substituted Alkene

This table summarizes major cross-coupling reactions that can be employed on the diiodo-pyrimidine core to achieve structural diversity.

Utilization in Co-Crystal Engineering and Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. mdpi.com Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired properties. uohyd.ac.in this compound possesses key features that make it a valuable component in these fields.

The aminopyrimidine moiety is a robust hydrogen-bonding unit. The amino group provides two hydrogen bond donors (-NH₂), while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. This allows for the formation of predictable and stable hydrogen-bonding patterns, known as supramolecular synthons, with other molecules, particularly those containing carboxylic acids or other complementary functional groups. routledge.com These interactions are fundamental to the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. nih.gov By forming co-crystals, it is possible to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility and stability, without altering its covalent structure. nih.gov

In addition to hydrogen bonding, the iodine atoms on this compound can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as a nitrogen or oxygen atom. This interaction is highly directional and can be used as a tool to control the assembly of molecules in the solid state, providing a powerful strategy for designing complex supramolecular architectures. espublisher.com

Table 3: Intermolecular Interactions of this compound

Interaction Type Donor/Acceptor Site on Compound Complementary Functional Group
Hydrogen Bonding -NH₂ (donor), Pyrimidine Nitrogens (acceptor) Carboxylic Acids, Amides, Alcohols
Halogen Bonding Iodine atoms (donor) Pyridines, Carbonyls, Anions
π-π Stacking Pyrimidine Ring Aromatic Rings

This table outlines the key non-covalent interactions that this compound can participate in, making it a versatile tool for crystal engineering and supramolecular assembly.

Medicinal Chemistry and Biological Investigations of 4,6 Diiodopyrimidin 5 Amine and Its Derivatives

General Overview of Pyrimidines in Biological Systems

Pyrimidine (B1678525) derivatives are of significant interest due to their wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. innovareacademics.innih.gov Their structural similarity to endogenous molecules allows them to interact with various biological targets, leading to therapeutic effects.

Structural Analogs to Nucleic Acid Components

A primary mechanism through which pyrimidine derivatives exert their biological effects is by acting as antimetabolites. nih.gov As structural analogs of the natural pyrimidine nucleosides (cytidine, thymidine, and uridine) that are the building blocks of DNA and RNA, these synthetic compounds can interfere with nucleic acid synthesis and function. nih.gov By mimicking the natural nucleosides, they can be taken up by cells and incorporated into metabolic pathways. nih.gov

Once inside the cell, these analogs can be phosphorylated to their nucleotide forms and subsequently compete with their natural counterparts for incorporation into growing DNA or RNA strands. This incorporation can lead to chain termination, strand breakage, or the production of non-functional genetic material, ultimately inducing cytotoxicity, particularly in rapidly dividing cells like cancer cells or viruses. nih.govnih.gov Halogenated pyrimidines, such as Iododeoxyuridine (IUdR), were among the first clinically approved antiviral drugs, operating through this mechanism. taylorfrancis.comnih.gov

Interaction with Enzymes Involved in Biosynthesis

Pyrimidine derivatives are well-documented as inhibitors of various enzymes crucial for cellular function and proliferation. researchgate.netnih.gov Their ability to bind to the active or allosteric sites of enzymes can disrupt critical metabolic pathways.

One key target is the de novo pyrimidine biosynthesis pathway. Inhibitors of enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), can deplete the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, thereby exerting a potent antiviral and antiproliferative effect. nih.govnih.gov This strategy has been shown to be effective against a broad spectrum of RNA viruses. asm.org

Furthermore, pyrimidine derivatives have been shown to inhibit other classes of enzymes:

Kinases: Many kinase inhibitors used in cancer therapy feature a pyrimidine core, which mimics the purine (B94841) ring of ATP to block the enzyme's active site. rsc.org

Cholinesterases: Certain pyrimidine derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov

Glutathione S-transferase (GST) and Glutathione Reductase (GR): These enzymes are involved in cellular detoxification and redox regulation. Inhibition of these enzymes by pyrimidine derivatives can increase oxidative stress in cancer cells, contributing to their anticancer effect. juniperpublishers.comjournalagent.com For instance, studies on chlorinated aminopyrimidines have demonstrated significant inhibition of these enzymes. juniperpublishers.comjournalagent.com

Antimicrobial and Anticancer Properties

The structural features of 4,6-diiodopyrimidin-5-amine—a heterocyclic pyrimidine core, an electron-donating amino group, and two bulky, lipophilic iodine atoms—suggest a potential for antimicrobial and anticancer activities. Halogenation is a common strategy to enhance the biological efficacy of drug candidates, and di-halogenated pyrimidines have shown promise in this area. rsc.orgnih.gov

In Vitro and In Silico Studies of Bioactivity

While specific studies on this compound are limited, research on analogous di-halogenated aminopyrimidines provides insight into its potential bioactivity. In vitro assays and in silico molecular modeling are standard tools for evaluating such compounds. nih.govnih.govmdpi.com

Antimicrobial Activity: The antimicrobial potential of pyrimidine derivatives is often evaluated using methods like agar (B569324) well diffusion and determination of the Minimum Inhibitory Concentration (MIC). nih.govimpactjournals.us Studies on multi-halogenated pyrimidines have demonstrated their ability to inhibit the growth and biofilm formation of bacteria such as Staphylococcus aureus. nih.gov The introduction of halogens can improve the antimicrobial and antibiofilm properties of the pyrimidine scaffold. nih.gov

Anticancer Activity: The anticancer potential of pyrimidine derivatives is typically assessed in vitro using cytotoxicity assays against various human cancer cell lines, such as those for breast (MCF-7), colon (HCT-116), and lung (A549) cancer. nih.govrsc.orgnih.gov The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the potency of the compound.

In silico studies, including molecular docking, are used to predict the binding affinity and interaction of these compounds with specific protein targets, such as kinases or enzymes involved in cell cycle regulation. nih.govrsc.org For example, studies on 4,6-diarylpyrimidin-2-amine derivatives have used docking to elucidate their binding mode with Aurora kinase A, a target in cancer therapy. nih.gov

Research on chlorinated aminopyrimidines has demonstrated their potential as anticancer agents through the inhibition of key metabolic enzymes. The tables below summarize inhibitory data for related 4-amino-chloropyrimidine compounds against Glutathione Reductase (GR) and Glutathione S-transferase (GST), highlighting the potential of this class of molecules.

Table 1: In Vitro Enzyme Inhibition by Chlorinated Aminopyrimidine Derivatives

Compound Target Enzyme IC50 (µM) Ki (µM) Inhibition Type
4-amino-2-chloropyrimidine Glutathione Reductase (GR) 0.377 - -
4-amino-6-chloropyrimidine Glutathione Reductase (GR) 0.374 - -
4-amino-2,6-dichloropyrimidine Glutathione Reductase (GR) 0.390 0.979 ± 0.23 Noncompetitive
4-amino-2-chloropyrimidine Glutathione S-transferase (GST) 0.037 0.047 ± 0.0015 Noncompetitive
4-amino-6-chloropyrimidine Glutathione S-transferase (GST) 0.139 - Noncompetitive
4-amino-2,6-dichloropyrimidine Glutathione S-transferase (GST) 0.662 - Noncompetitive

Data sourced from studies on chlorinated pyrimidine analogs. juniperpublishers.comjournalagent.com

Antiviral Activity

Halogenated pyrimidines were foundational in the development of antiviral chemotherapy. taylorfrancis.com Their ability to act as nucleoside analogs and disrupt viral replication has been a cornerstone of their application. The presence of iodine in this compound suggests it could be investigated for similar properties.

Inhibition of Viral Particle Maturation and Assembly

While the primary antiviral mechanism for many pyrimidine analogs is the inhibition of viral DNA or RNA synthesis, another potential target is the viral life cycle itself, including the crucial steps of particle maturation and assembly. mdpi.com However, a more direct and well-documented antiviral strategy involving pyrimidine metabolism is the inhibition of the host's de novo pyrimidine biosynthesis pathway. nih.gov

Viruses are heavily reliant on the host cell's machinery and metabolic resources for replication. By inhibiting key host enzymes like dihydroorotate dehydrogenase (DHODH), pyrimidine synthesis inhibitors can deplete the nucleotide pools that are essential for the rapid synthesis of viral genomes. nih.govasm.org This mechanism has a broad-spectrum antiviral effect and can also trigger an innate immune response within the host cell, creating an antiviral state that is independent of type 1 interferon. nih.govasm.org This host-targeting strategy is a promising avenue for the development of new antiviral agents, as it is less likely to lead to the development of viral resistance compared to drugs that target viral proteins directly. nih.gov

Immunomodulatory Effects

The aminopyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been explored for a range of biological activities, including the modulation of inflammatory pathways. The substitution pattern on the pyrimidine ring plays a critical role in defining the nature and potency of these effects.

Overproduction of nitric oxide (NO) is a key feature of inflammatory processes and is implicated in the pathophysiology of various inflammatory diseases. Consequently, the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for this overproduction, is a significant therapeutic target. Research into halogenated aminopyrimidine derivatives has demonstrated their potential as inhibitors of immune-activated NO production.

A study on 2-amino-4,6-dichloropyrimidines, close structural analogs of the corresponding di-iodo compounds, revealed that halogenation at the 4 and 6 positions is crucial for inhibitory activity. nih.gov In this study, various 5-substituted 2-amino-4,6-dichloropyrimidines were synthesized and evaluated for their ability to inhibit NO production in mouse peritoneal cells. The results showed that these di-chloro derivatives were effective inhibitors, whereas the corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) precursors were completely inactive. nih.gov This highlights the importance of the electrophilic character of the carbon atoms at the 4 and 6 positions, conferred by the halogen substituents, for biological activity.

The most potent compound identified in the series was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC₅₀ value of 2 µM, a potency greater than the reference compounds used in the study. nih.gov Other derivatives with different substituents at the 5-position also showed significant inhibitory activity. nih.gov While direct studies on this compound and its effect on Prostaglandin E2 (PGE2) are not extensively reported in the available literature, the pronounced inhibitory effect of its analogs on the NO pathway suggests a potential role in modulating key inflammatory mediators.

CompoundSubstituent (R)IC₅₀ (µM) for NO Inhibition
5-Fluoro-2-amino-4,6-dichloropyrimidineF2
2-Amino-4,6-dichloro-5-methylpyrimidineCH₃9
2-Amino-5-bromo-4,6-dichloropyrimidineBr14
2-Amino-4,6-dichloro-5-propylpyrimidineC₃H₇36
2-Amino-4,6-dihydroxypyrimidine derivatives-Inactive

Data sourced from a study on 2-amino-4,6-dichloropyrimidines, which are structural analogs of the di-iodo compound. nih.gov

Structure-activity relationship (SAR) analysis of substituted aminopyrimidines has provided valuable insights for designing compounds with enhanced immunomodulatory effects. The investigation of 2-amino-4,6-dichloropyrimidine (B145751) derivatives established several key structural requirements for the inhibition of nitric oxide production. nih.gov

Substitution at C5: The nature of the substituent at the 5-position modulates the inhibitory potency. A small, electron-withdrawing fluorine atom (5-fluoro-2-amino-4,6-dichloropyrimidine) conferred the highest potency in the series (IC₅₀ = 2 µM). nih.gov Increasing the size and lipophilicity of the substituent, such as methyl (IC₅₀ = 9 µM) and propyl (IC₅₀ = 36 µM), led to a decrease in activity. nih.gov A bromo substituent resulted in intermediate potency (IC₅₀ = 14 µM). nih.gov This suggests that the size and electronic nature of the C5 substituent are important factors in optimizing the inhibitory effect.

These SAR studies underscore that the 4,6-dihalogenated-5-aminopyrimidine scaffold is a promising template for developing novel anti-inflammatory agents that function via the inhibition of NO production.

Applications in Drug Discovery and Development

The this compound scaffold is a highly versatile building block in synthetic and medicinal chemistry. The two iodine atoms serve as efficient leaving groups for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic and diverse functionalization of the pyrimidine core at the 4 and 6 positions, enabling the generation of large libraries of compounds for drug discovery campaigns.

The pyrimidine core is a well-established scaffold for the design of protein kinase inhibitors, largely because it can mimic the hydrogen bonding interactions of the adenine (B156593) base of ATP in the kinase hinge region. nih.gov The 4,6-disubstituted pyrimidine motif, in particular, has been successfully employed to develop potent and selective inhibitors for various kinases. nih.govnih.gov

The synthetic utility of this compound makes it an ideal starting material for creating libraries of kinase inhibitors. For instance, in the development of inhibitors for Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease, a 4,6-disubstituted pyrimidine core was utilized. nih.gov Similarly, a phenotypic screen to identify inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway led to the discovery of a potent 4,6-disubstituted pyrimidine that was subsequently identified as a strong inhibitor of Cyclin-Dependent Kinase 9 (CDK9). nih.gov

While direct synthesis of LRRK2 inhibitors from this compound is not explicitly detailed in the reviewed literature, the general strategy is highly applicable. A research program aimed at discovering novel LRRK2 inhibitors could involve:

Synthesizing a diverse library of 4,6-disubstituted pyrimidin-5-amines from the di-iodo precursor using parallel synthesis and cross-coupling methodologies.

Screening this library against LRRK2 to identify initial hits.

Performing iterative optimization of these hits by modifying the substituents at the 4 and 6 positions to improve potency, selectivity, and pharmacokinetic properties.

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The pyrimidine nucleus is widely regarded as a privileged scaffold, forming the core of numerous therapeutic agents. nih.govresearchgate.net Its presence in the building blocks of DNA and RNA provides a biological precedent, and its ability to engage in various non-covalent interactions, especially hydrogen bonding, makes it suitable for targeting a wide range of proteins, particularly ATP-binding sites in kinases. rsc.org

Fused pyrimidine systems, such as imidazo-pyrimidines and pyrazolo[3,4-d]pyrimidines, are also considered privileged structures in drug discovery. rsc.orgresearchgate.net The this compound scaffold serves as a key gateway to these and other complex heterocyclic systems. Its chemical reactivity allows medicinal chemists to rapidly build molecular complexity and explore the chemical space around the core pyrimidine ring, facilitating the discovery of new ligands for various biological targets.

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures with similar biological activity to a known lead compound but with improved properties, such as better selectivity, enhanced pharmacokinetic profile, or a novel intellectual property position. acs.org The pyrimidine ring is a common motif used in scaffold hopping exercises, often as a bioisosteric replacement for other heterocyclic systems like purines, quinazolines, or azaindoles. acs.orgnamiki-s.co.jp

The this compound scaffold is an enabling tool for such strategies. If a lead compound contains, for example, a dichlorobenzene or a quinazoline (B50416) core, a medicinal chemist might "hop" to a 4,6-disubstituted aminopyrimidine scaffold. The di-iodo precursor would be the starting point to synthesize the target molecules where the substituents that were present on the original scaffold are now attached to the C4 and C6 positions of the pyrimidine ring. This allows for the exploration of new vector spaces for substituent placement while aiming to retain the key binding interactions of the original pharmacophore.

Lack of Publicly Available Research on this compound for Dopamine (B1211576) D3 Receptor Ligands

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research focused on the development of this compound and its derivatives as ligands for the dopamine D3 receptor. While the broader field of medicinal chemistry has extensively investigated various heterocyclic scaffolds for their potential as dopamine receptor modulators, this specific diiodopyrimidine amine does not appear in studies targeting the D3 receptor.

The dopamine D3 receptor is a significant target in the development of therapeutics for a range of neurological and psychiatric disorders. Consequently, a vast body of research exists on the synthesis and biological evaluation of D3 receptor ligands. Numerous chemical series, including various pyrimidine-based compounds, have been explored to achieve high affinity and selectivity for this receptor. However, searches of scholarly databases and medicinal chemistry journals did not yield any specific investigations originating from or centered around the this compound scaffold for this purpose.

Therefore, it is not possible to provide an article on the medicinal chemistry and biological investigations of this compound derivatives for the dopamine D3 receptor as per the requested outline, due to the lack of available research data on this specific topic.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Reaction Mechanisms

There is no available research detailing the quantum chemical calculations of reaction mechanisms involving 4,6-Diiodopyrimidin-5-amine.

Energy Profiles and Transition State Analysis

No studies were found that report on the energy profiles or transition state analyses for reactions involving this compound. Such calculations would be invaluable for understanding its kinetic and thermodynamic properties in chemical transformations.

Molecular Docking Studies

Specific molecular docking studies for this compound have not been reported in the scientific literature. While research on other pyrimidine (B1678525) derivatives exists, these findings are not directly applicable to the unique substitution pattern of this compound.

Prediction of Ligand-Target Interactions and Binding Affinities

Due to the absence of molecular docking studies, there are no predictions of ligand-target interactions or calculations of binding affinities for this compound with any specific biological targets.

Structure-Reactivity and Structure-Activity Relationship Modeling

No quantitative structure-activity relationship (QSAR) or structure-reactivity relationship models have been developed specifically for this compound or a closely related series of analogs. These models are essential for predicting the biological activity or reactivity of new compounds based on their structural features.

Analytical Characterization Techniques for Research Purity and Structure Elucidation

Spectroscopic Methods

Spectroscopic techniques are paramount for elucidating the molecular structure of 4,6-Diiodopyrimidin-5-amine by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The primary amine (-NH₂) protons would likely appear as a broad singlet. libretexts.org The chemical shift of these protons can be concentration-dependent and they can be exchanged with deuterium (B1214612) upon addition of D₂O, leading to the disappearance of their signal. libretexts.org The pyrimidine (B1678525) ring has a single proton at the C2 position. Due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, this proton is expected to resonate at a downfield chemical shift, likely in the aromatic region.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three chemically different carbon environments in the molecule. The carbon atom at the C2 position (C-H) would appear in the typical aromatic/heteroaromatic region. The carbon atom at the C5 position, bonded to the amine group, would be shielded relative to the other ring carbons. The two iodine-bearing carbons, C4 and C6, are expected to be significantly shifted to a higher field (lower ppm value) due to the "heavy atom effect" of iodine. This effect is characteristic of carbons bonded to heavy halogens like iodine and bromine. The general effect of halogenation is a shift to higher binding energies. sci-hub.se

Expected NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H ~8.0 - 8.5 Singlet C2-H proton on the pyrimidine ring.
¹H ~5.0 - 6.0 Broad Singlet -NH₂ protons; signal disappears on D₂O exchange. libretexts.org
¹³C ~155 - 160 CH C2 of the pyrimidine ring.
¹³C ~145 - 150 C C5 of the pyrimidine ring (attached to -NH₂).
¹³C ~80 - 90 C C4 and C6 of the pyrimidine ring (attached to Iodine); significant heavy atom shielding effect.

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be characterized by the vibrations of the amine group and the pyrimidine ring. The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. libretexts.org A scissoring (bending) vibration for the primary amine is also expected around 1650-1580 cm⁻¹. libretexts.org

The pyrimidine ring will exhibit characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. The C-N stretching vibrations for aromatic amines typically appear in the 1350-1250 cm⁻¹ range. spectroscopyonline.com The C-I stretching vibrations are expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region of the fingerprint part of the spectrum.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3300 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
1650 - 1580 N-H Bend (scissoring) Primary Amine (-NH₂)
1600 - 1400 C=C and C=N Stretch Pyrimidine Ring
1350 - 1250 C-N Stretch Aromatic Amine
600 - 500 C-I Stretch Iodo-substituent

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

For this compound (C₄H₃I₂N₃), the nominal molecular weight is 347 g/mol . Due to the presence of three nitrogen atoms (an odd number), the molecular ion peak ([M]⁺˙) is expected to have an odd m/z value, consistent with the nitrogen rule. libretexts.orgmiamioh.edu

The fragmentation pattern in electron ionization (EI) mass spectrometry would be highly characteristic. A prominent molecular ion peak at m/z 347 is expected. A very common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom. Therefore, significant fragment ions corresponding to the sequential loss of iodine atoms would be anticipated.

Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Notes
347 [C₄H₃I₂N₃]⁺˙ Molecular Ion (M⁺˙)
220 [C₄H₃IN₃]⁺ Loss of an iodine radical (·I) from the molecular ion.
93 [C₄H₃N₃]⁺ Loss of a second iodine radical from the [M-I]⁺ fragment.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for a precise assessment of its purity.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of primary amines like this compound can be challenging due to their polarity and basicity, which can lead to poor peak shape (tailing) and adsorption on standard GC columns. researchgate.net

To overcome these issues, two main strategies can be employed:

Derivatization: The amine group can be converted into a less polar, more volatile derivative (e.g., a silyl (B83357) or acetyl derivative) prior to analysis. This reduces interactions with the column's stationary phase.

Specialized Columns: The use of base-deactivated columns or columns specifically designed for the analysis of amines is highly recommended. These columns have a stationary phase that minimizes interactions with basic analytes, resulting in improved peak symmetry and reproducibility.

A GC-MS system would be particularly useful, coupling the separation power of GC with the identification capabilities of mass spectrometry.

Potential GC Conditions for this compound Analysis

Parameter Recommended Condition
Column Base-deactivated 5% Phenyl Polydimethylsiloxane (e.g., DB-5ms Amine) or a Polyethylene Glycol (WAX) type column designed for amines.
Injection Mode Split/Splitless at ~250°C.
Carrier Gas Helium or Hydrogen.
Oven Program A temperature gradient, for example, starting at 100°C and ramping to 280°C at 10-20°C/min.
Detector Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of non-volatile or thermally sensitive research chemicals like this compound. uobasrah.edu.iq

A reversed-phase HPLC (RP-HPLC) method would be the standard approach. Separation would be achieved on a nonpolar stationary phase (like C18 or Phenyl) with a polar mobile phase. Due to the basic nature of the amine group, adding an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial. mdpi.com This protonates the amine, ensuring good peak shape and preventing interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Detection is typically performed using a UV detector, as the pyrimidine ring is a strong chromophore.

Typical RP-HPLC Method Parameters for Purity Analysis

Parameter Recommended Condition
Column C18 or Phenyl XDB bonded silica, e.g., 150 mm x 4.6 mm, 5 µm particle size. google.com
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. mdpi.com
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. mdpi.com
Elution Mode Gradient elution, e.g., 5% B to 95% B over 15-20 minutes.
Flow Rate 1.0 mL/min. google.com
Column Temperature 25-35°C. google.com
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance).

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal evidence of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a molecule like this compound, single-crystal X-ray diffraction would yield crucial information for its structural confirmation and for understanding its physical and chemical properties.

Detailed experimental crystallographic data for this compound, including unit cell parameters, space group, and specific atomic coordinates, are not publicly available in the common crystallographic databases as of the latest search. While a deposition number (CCDC 2226302) has been identified that may correspond to this compound, the full structural details have not been released or published in an accessible format.

Therefore, a representative data table of its specific crystallographic parameters cannot be generated at this time. In a typical crystallographic study, the following parameters would be determined and presented:

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Example)
Chemical FormulaC₄H₃I₂N₃
Formula Weight346.90 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4
Density (calculated) (g/cm³)Value not available
R-factor (%)Value not available

The elucidation of the crystal structure would allow for a detailed analysis of intramolecular geometry, such as the planarity of the pyrimidine ring and the orientation of the amino and iodo substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrimidine nitrogen atoms, as well as potential halogen bonding involving the iodine atoms. These interactions are fundamental to the packing of the molecules in the crystal lattice and influence properties like melting point and solubility.

Without the experimental data, a definitive description of the solid-state structure of this compound remains speculative. The publication of the crystal structure associated with CCDC 2226302 would be necessary to provide a complete and accurate analysis.

Conclusion and Future Research Directions

Current Challenges in 4,6-Diiodopyrimidin-5-amine Chemistry

The synthesis and manipulation of this compound are not without significant hurdles. A primary challenge lies in its preparation. A common synthetic route involves the transformation of 5-amino-4,6-dichloropyrimidine (B16409) using reagents like hydrogen iodide and sodium iodide in acetone (B3395972). This process, while effective, requires the handling of corrosive and hazardous materials, posing scalability and safety concerns.

Furthermore, the stability of polyiodinated aromatic compounds can be problematic. The carbon-iodine (C-I) bonds are susceptible to degradation under various conditions, including exposure to light, strong bases, or certain metal catalysts, which can lead to undesired deiodination or decomposition. This inherent instability demands careful handling and optimization of reaction conditions to ensure the integrity of the molecule throughout a synthetic sequence.

Emerging Opportunities in Synthesis and Functionalization

Despite the challenges, the high reactivity of the C-I bonds in this compound presents numerous opportunities for synthetic innovation. The compound is an excellent substrate for a wide array of modern cross-coupling reactions, which are foundational in contemporary organic synthesis.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are particularly well-suited for functionalizing this scaffold. The differential reactivity of the two C-I bonds can be exploited to perform sequential, regioselective couplings. For instance, by carefully selecting the catalyst, ligands, and reaction conditions, it is possible to first substitute the more reactive iodine atom, and then, in a subsequent step, modify the second position. This stepwise approach allows for the controlled and predictable assembly of highly complex, unsymmetrically substituted pyrimidines.

Recent advancements in catalysis, including the development of new phosphine (B1218219) ligands and palladium precatalysts, have expanded the scope and efficiency of these transformations. These modern methods often proceed under milder conditions and with greater functional group tolerance, making them more applicable to the synthesis of intricate molecules.

Below is a table summarizing potential cross-coupling reactions for the functionalization of this compound:

Reaction NameCoupling PartnerBond FormedPotential Application
Suzuki-MiyauraOrganoboron ReagentsC-CIntroduction of aryl or heteroaryl groups
SonogashiraTerminal AlkynesC-C (sp)Installation of alkynyl moieties
Buchwald-HartwigAmines, AmidesC-NSynthesis of substituted aminopyrimidines
HeckAlkenesC-C (sp2)Formation of vinyl-substituted pyrimidines
StilleOrganostannanesC-CIntroduction of various organic fragments

Prospects in Medicinal Chemistry and Therapeutic Applications

The pyrimidine (B1678525) scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a vast number of biologically active compounds, including kinase inhibitors for cancer therapy. This compound serves as a powerful starting point for the synthesis of libraries of potential drug candidates due to the ease with which its iodine atoms can be replaced with diverse chemical groups.

This building block is particularly relevant in the development of kinase inhibitors . Many kinase inhibitors feature a 4,6-disubstituted pyrimidine core that mimics the adenine (B156593) ring of ATP, enabling them to bind to the ATP-binding site of kinases. By using this compound as a scaffold, medicinal chemists can systematically vary the substituents at the 4 and 6 positions to optimize potency, selectivity, and pharmacokinetic properties.

For example, this intermediate is a potential precursor for inhibitors of kinases such as Interleukin-1 receptor-associated kinase 4 (IRAK4) and Microtubule Affinity-Regulating Kinase 4 (MARK4), both of which are targets in inflammatory diseases and neurodegenerative disorders, respectively. nih.govfrontiersin.org The ability to perform sequential cross-coupling reactions allows for the introduction of different aryl, heteroaryl, or other functional groups, which is a key strategy in structure-activity relationship (SAR) studies to discover novel therapeutic agents. The synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds with neuroprotective and antioxidant properties, can also be envisioned starting from this versatile diiodo-intermediate. mdpi.com

Advanced Computational and Mechanistic Insights

While specific computational studies on this compound are not extensively reported, theoretical methods like Density Functional Theory (DFT) offer powerful tools to understand its reactivity and guide synthetic efforts. DFT calculations can provide valuable insights into the molecule's electronic structure, including charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential.

Such studies on analogous dihalopyrimidines can help predict the regioselectivity of substitution reactions. For instance, calculations can determine which of the two C-I bonds has a lower bond dissociation energy (BDE), suggesting it would be more susceptible to cleavage during oxidative addition in a palladium-catalyzed cycle. This information is crucial for planning sequential functionalization strategies.

Furthermore, mechanistic studies of cross-coupling reactions involving dihalogenated heterocycles provide a framework for understanding the behavior of this compound. These studies often reveal the critical role of the catalyst-ligand system in controlling the reaction outcome. Computational modeling can elucidate the transition states of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, helping to rationalize observed reactivity and selectivity. As computational methods become more sophisticated, they will undoubtedly play an increasingly important role in unlocking the full synthetic potential of this and other challenging chemical intermediates.

Q & A

Basic: What are the recommended synthetic routes for 4,6-diiodopyrimidin-5-amine, and how can purity be optimized?

Answer:
Synthesis of this compound (CAS 82437-64-7) typically involves halogenation of a pyrimidine precursor. A methodological approach includes:

  • Iodination: Reacting 4,6-dichloropyrimidin-5-amine with excess NaI in a polar solvent (e.g., DMF) under reflux, leveraging iodine's nucleophilic substitution reactivity.
  • Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
  • Yield Optimization: Monitoring reaction progress via TLC and adjusting stoichiometric ratios of iodine sources to minimize by-products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies NH₂ protons (δ ~6.5–7.5 ppm) and absence of aromatic protons, confirming substitution at positions 4 and 6.
    • ¹³C NMR: Detects deshielded carbons adjacent to iodine atoms (C-4/C-6: δ ~90–100 ppm) .
  • Mass Spectrometry (EI): Molecular ion peaks at m/z 346.90 (C₄H₃I₂N₃) with isotopic patterns characteristic of diiodinated compounds .
  • Elemental Analysis: Validates C, H, N, and I content within ±0.3% deviation .

Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

  • Substitution Strategies:
    • Position 2 (NH₂): Protect with Boc groups to enable selective functionalization at positions 4/6 via Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄, aryl boronic acids) .
    • Positions 4/6 (I): Replace iodine with alkynes or amines via Sonogashira or Buchwald-Hartwig reactions, preserving the amine group through inert atmospheres and dry solvents .
  • Bioactivity Screening: Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent electronic effects (e.g., iodine’s electron-withdrawing nature) with activity .

Advanced: How should contradictory bioactivity data for this compound derivatives across cell lines be resolved?

Answer:
Contradictions may arise from:

  • Cell-Specific Permeability: Assess cellular uptake via LC-MS quantification of intracellular compound levels.
  • Metabolic Stability: Perform hepatic microsome assays to compare degradation rates between cell lines.
  • Target Redundancy: Use CRISPR knockouts to isolate primary targets (e.g., kinases, DNA repair enzymes) and validate via co-crystallization or ITC binding studies .

Basic: What are the documented storage conditions to ensure stability of this compound?

Answer:

  • Storage: Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation and moisture absorption.
  • Stability Monitoring: Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products (e.g., deiodinated species) .

Advanced: What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations: Model transition states for iodine substitution using Gaussian09 (B3LYP/6-31G*) to predict activation energies for Suzuki or Ullmann couplings.
  • Molecular Electrostatic Potential (MEP): Map charge distribution to identify nucleophilic/electrophilic hotspots, guiding catalyst selection (e.g., Pd vs. Cu) .

Basic: How can researchers confirm the absence of common synthetic by-products in this compound batches?

Answer:

  • By-Product Identification:
    • Deiodinated species: Monitor via ICP-MS for iodine content (expected: ~72.8% by mass).
    • Oxidation products: Use IR spectroscopy to detect carbonyl stretches (C=O, ~1700 cm⁻¹) from amine oxidation .

Advanced: What strategies improve the solubility of this compound in aqueous biological assays?

Answer:

  • Co-Solvent Systems: Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design: Introduce phosphate or PEG groups at the NH₂ position for enhanced hydrophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.